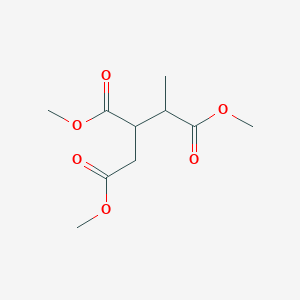

Trimethyl butane-1,2,3-tricarboxylate

Description

Significance of Tricarboxylic Acid Esters in Organic Synthesis

Tricarboxylic acid esters are a subclass of esters, which are organic compounds derived from the reaction of a carboxylic acid and an alcohol. libretexts.orgchemastery.education Esters are fundamental building blocks and intermediates in organic synthesis, valued for their diverse applications and reactivity. nih.gov They are widely found in nature, contributing to the characteristic fragrances of fruits and flowers, and are used extensively in the food, perfume, and cosmetic industries. simply.scienceyoutube.comyoutube.com

In the realm of organic synthesis, the significance of esters lies in their role as versatile functional groups. The ester group can be converted into a wide range of other functional groups through reactions like hydrolysis, which can be catalyzed by either acids or bases to revert the ester to a carboxylic acid and an alcohol. youtube.comwikipedia.org The base-promoted version of this reaction is known as saponification and is a cornerstone of the soap and detergent industry. simply.sciencewikipedia.org

Tricarboxylic acid esters, which contain three ester functional groups, offer multiple reaction sites, making them valuable precursors for the synthesis of complex molecules, including polymers and pharmaceuticals. simply.science Polyesters, for instance, are polymers where monomer units are linked by ester moieties, and they are critical materials in the textile and packaging industries. simply.sciencewikipedia.org The multiple ester groups in a tricarboxylic acid ester can be selectively manipulated or used to create cross-linked polymer networks. Furthermore, these compounds serve as high-grade solvents and plasticizers for resins and lacquers. wikipedia.org Their structural complexity also makes them important in the synthesis of specialized lubricants and as intermediates in the production of other fine chemicals. wikipedia.orgijcce.ac.ir

Structural Isomerism within Butanetricarboxylates and their Esters

Structural isomerism occurs when two or more compounds have the same molecular formula but different structural formulas. libretexts.org This phenomenon is common in organic chemistry and leads to compounds with distinct physical and chemical properties. For butanetricarboxylates, isomerism can arise from several factors, including the arrangement of the carbon skeleton (chain isomerism) and the position of the functional groups (position isomerism). libretexts.org

The primary source of isomerism in butanetricarboxylates is the location of the three carboxylate groups along the butane (B89635) chain. The parent butanetricarboxylic acid can exist as different positional isomers, which in turn form different ester isomers. For example, the carboxyl groups can be located at positions 1, 2, and 3 of the butane chain, or at positions 1, 2, and 4.

Furthermore, the butane chain itself can be branched, leading to isomers like methylpropane- (or isobutane-) tricarboxylate. For the specific ester, Trimethyl butane-1,2,3-tricarboxylate, the isomers would primarily be other trimethyl esters of different butanetricarboxylic acid positional isomers.

Below is a data table illustrating some of the structural isomers related to Trimethyl butanetricarboxylate.

| Compound Name | Molecular Formula | Type of Isomerism | Key Structural Difference |

| This compound | C₁₀H₁₆O₆ | Positional Isomer | Carboxylate groups are at positions 1, 2, and 3. |

| Trimethyl butane-1,2,4-tricarboxylate | C₁₀H₁₆O₆ | Positional Isomer | Carboxylate groups are at positions 1, 2, and 4. chemsrc.com |

| Triethyl 3-methylbutane-1,2,3-tricarboxylate | C₁₄H₂₄O₆ | Functional Group/Chain Isomer | Features ethyl esters instead of methyl esters and a methyl branch on the main chain. chemsrc.com |

| Trimethyl pentane-1,3,5-tricarboxylate | C₁₁H₁₈O₆ | Chain Isomer | Features a five-carbon (pentane) backbone instead of a four-carbon one. chemicalbook.com |

Overview of Research Trajectories for this compound

Direct research focusing specifically on this compound is limited in publicly available literature. However, significant academic research has been conducted on its corresponding parent acid, 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA). This research provides the primary context for the scientific interest in this class of compounds.

A major research trajectory for 3-MBTCA is in the field of atmospheric chemistry. researchgate.net 3-MBTCA has been identified as a key oxidation product of α-pinene, a volatile organic compound emitted in large quantities by coniferous trees. As such, 3-MBTCA serves as an important tracer compound for secondary organic aerosol (SOA) particles formed from atmospheric terpene oxidation. researchgate.net Understanding the physicochemical properties of such compounds is crucial for accurately modeling aerosol formation and its impact on climate and air quality.

Key findings from this research trajectory are summarized in the table below.

| Property of 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | Value | Significance |

| Melting Point (Tₘ) | 426 K ±1K | Upon melting, the compound was observed to transform into anhydrides. researchgate.net |

| Glass Transition Temperature (T₉) | ≈ 305 K ±2 K | Determined using a novel technique, this value is important for modeling the phase state of secondary organic aerosols in the atmosphere. researchgate.net |

| Research Context | Atmospheric Chemistry | 3-MBTCA is a tracer for secondary organic aerosols formed from α-pinene oxidation. researchgate.net |

This line of research highlights the environmental relevance of the butanetricarboxylate structure. While the studies focus on the carboxylic acid, the properties of its methyl ester, this compound, would be a logical extension for understanding the transport and partitioning of these organic compounds in the atmosphere.

Structure

3D Structure

Properties

CAS No. |

45170-86-3 |

|---|---|

Molecular Formula |

C10H16O6 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

trimethyl butane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C10H16O6/c1-6(9(12)15-3)7(10(13)16-4)5-8(11)14-2/h6-7H,5H2,1-4H3 |

InChI Key |

QJJJDRPIBYWIHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethyl Butane 1,2,3 Tricarboxylate

Direct Esterification Approaches

Direct esterification involves the reaction of the parent butane-1,2,3-tricarboxylic acid with methanol (B129727). These methods often require catalytic activation to proceed at a reasonable rate and to drive the equilibrium towards the product.

Fischer Esterification Modifications and Catalysis

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net For the synthesis of trimethyl butane-1,2,3-tricarboxylate, this involves heating a solution of butane-1,2,3-tricarboxylic acid in excess methanol with a catalytic amount of a strong acid. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the ester product. This is typically accomplished by using a large excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. khanacademy.org

Brønsted acids are proton donors and are the conventional catalysts for Fischer esterification. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. researchgate.net Common Brønsted acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). thieme-connect.com The use of polymer-supported sulfonic acids has also been explored as they can be easily removed from the reaction mixture, simplifying purification. thieme-connect.com For polycarboxylic acids, the reaction conditions must be controlled to ensure complete esterification of all three carboxyl groups.

Table 1: Representative Brønsted Acid Catalysts for Fischer Esterification

| Catalyst | Typical Loading | Reaction Conditions | Advantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Reflux in excess alcohol | Low cost, high activity |

| p-Toluenesulfonic Acid (TsOH) | 1-5 mol% | Reflux in excess alcohol | Solid, easier to handle than H₂SO₄ |

| Polymer-supported Sulfonic Acids | 5-10 mol% | Reflux in excess alcohol | Recyclable, simplified workup thieme-connect.com |

This table presents general conditions for Fischer esterification and is not specific to butane-1,2,3-tricarboxylic acid.

Lewis acids, or electron-pair acceptors, can also catalyze esterification. They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. researchgate.net This approach can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids. mdpi.com Catalysts such as scandium(III) triflate, titanium tetrachloride (TiCl₄), and various metal organic frameworks (MOFs) have been shown to be effective for esterification reactions. mdpi.comresearchgate.net In the case of this compound synthesis, a suitable Lewis acid would be added to the mixture of the tricarboxylic acid and methanol, followed by heating.

Table 2: Examples of Lewis Acid Catalysts in Esterification

| Catalyst | Substrate Example | Alcohol | Yield | Reference |

|---|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Phenylacetic Acid | Propanol | 95% | mdpi.com |

| Hafnium(IV) triflate | 9H-fluoren-9-ylmethanol | Acetonitrile (B52724) | 72% | beilstein-journals.org |

This table provides examples of Lewis acid-catalyzed esterifications to illustrate the method's applicability.

Steglich Esterification Protocol and Adaptations

The Steglich esterification is a mild method that is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification. organic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for the reaction to proceed efficiently. organic-chemistry.org

For the synthesis of this compound, the tricarboxylic acid would be treated with an excess of methanol, DCC (at least 3 equivalents), and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The reaction forms a highly reactive O-acylisourea intermediate, which is then attacked by methanol. organic-chemistry.org DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions. organic-chemistry.org A major advantage is that the reaction is driven by the formation of a stable urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org

Yamaguchi Esterification and its Application

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially for sterically hindered substrates. wikipedia.org The procedure involves the initial formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), facilitated by a base such as triethylamine (B128534) (TEA). synarchive.comjk-sci.com This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.org

To apply this to this compound, butane-1,2,3-tricarboxylic acid would first be reacted with at least three equivalents of 2,4,6-trichlorobenzoyl chloride and triethylamine. Following the formation of the mixed tri-anhydride, excess methanol and DMAP would be added to furnish the final tri-ester. nih.gov This method is known for its high yields under mild conditions. nih.gov

Esterification via Activated Carboxylic Acid Derivatives

An alternative to the direct esterification of the carboxylic acid is to first convert it into a more reactive derivative, such as an acyl chloride or an acid anhydride. These activated intermediates readily react with alcohols to form esters, often without the need for an acid catalyst. chemguide.co.uk

For the synthesis of this compound, the parent tricarboxylic acid would first be converted to butane-1,2,3-tricarbonyl trichloride (B1173362). This can be achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acyl trichloride is highly electrophilic and would react rapidly and irreversibly with methanol to yield the desired trimethyl ester and hydrogen chloride. libretexts.org A base, such as pyridine (B92270), is often added to the esterification step to neutralize the HCl byproduct. researchgate.net Similarly, a cyclic or polymeric anhydride of the tricarboxylic acid could be prepared and subsequently reacted with methanol to yield the ester. orgsyn.org

Table 3: Common Reagents for Carboxylic Acid Activation

| Activating Reagent | Activated Intermediate | Subsequent Reaction with Methanol | Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Exothermic, often requires a base (e.g., pyridine) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Exothermic, often requires a base (e.g., pyridine) | CO, CO₂, HCl |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | O-Acylisourea | Catalyzed by DMAP | Dicyclohexylurea (DCU) |

Acyl Chlorides and Anhydrides in Tricarboxylate Ester Synthesis

A foundational approach to the synthesis of esters, including tricarboxylate esters like this compound, involves the use of highly reactive carboxylic acid derivatives such as acyl chlorides and anhydrides. This method relies on the direct reaction of these activated acylating agents with an alcohol, in this case, methanol, typically in the presence of a base to neutralize the acidic byproduct.

The synthesis process begins with the conversion of butane-1,2,3-tricarboxylic acid to its corresponding acyl chloride or anhydride. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively transforms the carboxylic acid groups into more reactive acyl chloride functionalities. Alternatively, dehydration of the carboxylic acid can yield a cyclic or polymeric anhydride.

These activated intermediates are then subjected to alcoholysis with methanol. The reaction is often carried out in an inert solvent, and a base such as pyridine or triethylamine is added to scavenge the hydrochloric acid (HCl) or carboxylic acid generated during the reaction, driving the equilibrium towards the formation of the desired trimethyl ester. The high reactivity of acyl chlorides and anhydrides generally ensures high yields and relatively fast reaction times.

Table 1: Comparison of Activating Agents for Ester Synthesis

| Activating Agent | Reactivity | Byproducts | Conditions |

|---|---|---|---|

| Thionyl Chloride | High | SO₂, HCl | Often requires heating, inert atmosphere |

| Oxalyl Chloride | Very High | CO, CO₂, HCl | Milder conditions, often at room temperature |

In Situ Activation Strategies

Modern synthetic chemistry often favors methods that avoid the isolation of highly reactive and often sensitive intermediates like acyl chlorides. youtube.com In situ activation strategies accomplish this by generating a reactive carboxylic acid species directly within the reaction mixture. youtube.com These methods typically employ coupling reagents that react with the carboxylic acid to form an activated intermediate, which is then immediately consumed by the alcohol. youtube.comrsc.org

For the synthesis of this compound, this would involve treating butane-1,2,3-tricarboxylic acid with a coupling agent and methanol in a single pot. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). Other activating systems can involve phosphonium (B103445) salts (e.g., PyBOP) or uronium salts (e.g., HBTU). youtube.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by methanol. youtube.com A key advantage of this approach is the milder reaction conditions and the avoidance of harsh reagents like thionyl chloride. rsc.org

Multi-Component and Tandem Reactions for Tricarboxylate Formation

Efficiency in chemical synthesis can be significantly enhanced by employing multi-component reactions (MCRs) or tandem (cascade) reactions. caltech.edumdpi.com MCRs bring together three or more reactants in a single operation to form a product that incorporates portions of all the reactants. nih.govresearchgate.net Tandem reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. researchgate.netbeilstein-journals.org

A hypothetical multi-component approach to a butanetricarboxylate scaffold could involve the reaction of a Michael acceptor, a nucleophile, and a source of the third carboxylate group in a one-pot setup. For instance, a reaction could be designed where an α,β-unsaturated ester reacts with a malonate derivative in a Michael addition, followed by an in-situ alkylation or another C-C bond-forming reaction to introduce the third carboxyl group.

Tandem reactions offer another elegant route. nih.gov For example, a Diels-Alder reaction between a substituted diene and a dienophile bearing two carboxylate groups could form a cyclic intermediate that, upon a subsequent ring-opening reaction, yields the acyclic butanetricarboxylate backbone. researchgate.net Such strategies are prized for their atom economy and ability to rapidly build molecular complexity. researchgate.net

Stereoselective Synthesis of Butanetricarboxylate Esters

The butane-1,2,3-tricarboxylate structure contains chiral centers, meaning it can exist as multiple stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer.

Chiral Auxiliaries and Catalysts in Stereocontrol

One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be attached to one of the carboxyl groups, influencing the stereochemistry of reactions that form the adjacent chiral centers. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective alkylations and aldol (B89426) reactions. researchgate.netresearchgate.net

Alternatively, chiral catalysts can be employed. These are chiral molecules that can influence the stereochemical course of a reaction without being consumed. Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched products. nih.gov For example, a chiral transition metal catalyst could be used in a conjugate addition reaction to set one of the stereocenters in the butanetricarboxylate backbone. nih.gov

Diastereoselective and Enantioselective Approaches

Diastereoselective methods aim to form a specific diastereomer, which is relevant when a molecule has multiple stereocenters. Enantioselective approaches focus on producing one of a pair of enantiomers. unc.edu

An enantioselective synthesis of a butanetricarboxylate ester could be achieved through a catalytic asymmetric conjugate addition of a malonate ester to an α,β-unsaturated ester, catalyzed by a chiral Lewis acid or a chiral organocatalyst. nih.gov This would establish the stereochemistry at two of the carbon atoms. Subsequent modification would then introduce the third carboxylate group.

Diastereoselectivity often comes into play when a molecule already contains a chiral center. For instance, if a chiral building block is used as a starting material, its inherent chirality can direct the stereochemical outcome of subsequent reactions, a concept known as substrate control.

Table 2: Comparison of Stereocontrol Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group is attached to the substrate. wikipedia.org | High predictability and diastereoselectivity. researchgate.net | Requires additional steps for attachment and removal. |

| Chiral Catalyst | A small amount of a chiral molecule accelerates the reaction enantioselectively. nih.gov | High atom economy, efficient. | Catalyst development can be challenging. |

Post-Synthetic Modifications and Derivatization

Once this compound is synthesized, it can serve as a versatile building block for the creation of other molecules through post-synthetic modifications. The three ester groups are key functional handles for derivatization. gcms.cz

One common modification is the selective hydrolysis of one or more of the methyl ester groups to the corresponding carboxylic acids. thermofisher.com This can be achieved by carefully controlling the reaction conditions (e.g., using one equivalent of base at a low temperature). The resulting carboxylic acid can then be converted into other functional groups, such as amides, acyl chlorides, or other esters. thermofisher.com

Reduction of the ester groups is another important transformation. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) would convert all three ester groups into primary alcohols, yielding a triol. Milder or more selective reducing agents might allow for the reduction of only one or two of the ester groups. These resulting hydroxyl groups can then be further functionalized, for example, through etherification or oxidation. gcms.cz

The carbon backbone itself can also be modified. For instance, the α-protons to the carbonyl groups can be removed by a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of new substituents.

Selective Hydrolysis and Re-esterification

The presence of three methyl ester groups in this compound offers the potential for selective manipulation. Selective hydrolysis, the cleavage of one or more ester groups while leaving others intact, followed by re-esterification with different alcohol moieties, is a powerful strategy for creating asymmetrical derivatives.

One approach involves the use of sterically hindered bases or nucleophiles that may preferentially attack the least sterically hindered ester group. Alternatively, enzymatic hydrolysis can offer high regioselectivity due to the specific binding of the substrate to the enzyme's active site.

A mild and selective method for the hydrolysis of esters has been demonstrated using trimethyltin (B158744) hydroxide (B78521). nih.govzendy.io This reagent has been shown to cleave specific ester groups without causing unwanted side reactions such as elimination or epimerization. zendy.io In the context of this compound, a carefully controlled stoichiometry of trimethyltin hydroxide could potentially lead to the selective hydrolysis of one or two of the methyl ester groups.

The table below illustrates the potential outcomes of selective hydrolysis on a generic triester, highlighting the reaction conditions that could favor mono- or di-acid formation.

| Product | Reagent/Catalyst | Potential Conditions | Outcome |

| Mono-acid | Trimethyltin hydroxide | 1 equivalent, controlled temperature | Selective hydrolysis of one ester group |

| Di-acid | Trimethyltin hydroxide | 2 equivalents, elevated temperature | Hydrolysis of two ester groups |

| Tri-acid | Excess strong base (e.g., NaOH) | Reflux | Complete hydrolysis |

Following selective hydrolysis, the resulting carboxylic acid groups can be re-esterified with a variety of alcohols. The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and robust method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This two-step sequence of selective hydrolysis and re-esterification significantly expands the range of accessible derivatives of butane-1,2,3-tricarboxylic acid.

Functionalization of the Butane (B89635) Backbone

The butane backbone of this compound, while generally unreactive, can be functionalized through modern synthetic methods. The primary challenge in functionalizing alkanes is the inertness of their C-H bonds. researchgate.netpressbooks.pub However, advancements in catalysis have provided tools to overcome this hurdle.

C-H Activation/Functionalization

Transition-metal catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of alkanes. mt.comnih.gov This approach involves the cleavage of a C-H bond by a metal complex, followed by the introduction of a new functional group. mt.com The regioselectivity of C-H activation is a key challenge, as the butane backbone of this compound presents multiple C-H bonds of similar reactivity. rsc.orgnih.gov The directing-group-assisted C-H activation can provide a solution to the regioselectivity issue. nih.gov

The relative reactivity of C-H bonds generally follows the order of tertiary > secondary > primary for many C-H activation reactions. nih.gov The table below summarizes the different types of C-H bonds present in the butane backbone of the target molecule and their potential for functionalization.

| C-H Bond Type | Position on Butane Backbone | Relative Reactivity | Potential Functionalization |

| Tertiary | C2 and C3 | High | Halogenation, Oxidation, Arylation |

| Secondary | C4 | Medium | Halogenation, Oxidation, Arylation |

Free-Radical Functionalization

Free-radical substitution is another established method for the functionalization of alkanes. pressbooks.pubchemistrystudent.comyoutube.com This process typically involves three stages: initiation, propagation, and termination. chemistrystudent.com In the initiation step, a radical initiator, often generated by UV light or heat, abstracts a hydrogen atom from the alkane backbone to form an alkyl radical. chemistrystudent.comyoutube.com This alkyl radical can then react with a variety of reagents to introduce a new functional group.

Halogenation is a common example of free-radical functionalization. masterorganicchemistry.com The reaction of an alkane with a halogen (e.g., Cl2 or Br2) in the presence of UV light leads to the formation of a haloalkane. masterorganicchemistry.com The regioselectivity of free-radical halogenation is often poor, leading to a mixture of products. masterorganicchemistry.com However, the use of more selective reagents, such as N-bromosuccinimide (NBS) for allylic or benzylic bromination, can improve the outcome. While the butane backbone of this compound lacks allylic or benzylic positions, the principles of radical reactivity and selectivity still apply.

The following table provides a conceptual overview of potential free-radical functionalization reactions on the butane backbone.

| Reaction | Reagents | Conditions | Potential Product |

| Chlorination | Cl | UV light | Chloro-trimethyl butane-1,2,3-tricarboxylate |

| Bromination | Br | UV light | Bromo-trimethyl butane-1,2,3-tricarboxylate |

It is important to note that both C-H activation and free-radical functionalization on a substrate like this compound would likely yield a mixture of isomers due to the presence of multiple reactive sites on the butane backbone. The separation and characterization of these isomers would be a critical aspect of any synthetic endeavor in this area.

Mechanistic Investigations of Trimethyl Butane 1,2,3 Tricarboxylate Formation and Reactions

Detailed Reaction Pathways for Esterification

The reaction occurs sequentially at each of the three carboxylic acid groups on the butane-1,2,3-tricarboxylic acid molecule. The general pathway is detailed below:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the oxygen atom of a carbonyl group on the tricarboxylic acid by the acid catalyst. chemguide.co.ukmdpi.com This step generates a resonance-stabilized cation, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.combyjus.com

Nucleophilic Attack by Methanol (B129727) : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. mdpi.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This intramolecular or solvent-assisted transfer converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.comyoutube.com

Deprotonation : The protonated ester is then deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in further reaction cycles. masterorganicchemistry.comchemguide.co.uk

This five-step process is repeated for the remaining two carboxylic acid groups to yield the final product, trimethyl butane-1,2,3-tricarboxylate.

Computational studies, such as those using Density Functional Theory (DFT), have provided insight into the energy profile of esterification reactions. rsc.org The transition states are high-energy, transient structures that exist between the reactants, intermediates, and products. In acid-catalyzed esterification, the catalyst functions by lowering the activation energy of the transition states, thereby increasing the reaction rate. rug.nl

Intermediates are crucial species that are formed and consumed during the reaction sequence. In the Fischer esterification pathway for this compound, two principal types of intermediates are recognized:

The Tetrahedral Intermediate : This is the key intermediate formed after the nucleophilic attack of methanol on the protonated carbonyl carbon. masterorganicchemistry.com It is characterized by a central carbon atom bonded to four substituents (an sp³-hybridized carbon). The stability and subsequent breakdown of this intermediate are critical to the progression of the reaction. The process involves the formation of this intermediate, a proton transfer to create a good leaving group (H₂O), and then the collapse of the intermediate to form the ester. masterorganicchemistry.comyoutube.com

The Acylium Ion : Some mechanistic models propose the formation of a highly active acylium ion as a key intermediate. rsc.org This species is generated upon protonation of the carboxylic acid's hydroxyl group, followed by the loss of water. The resulting acylium ion is a powerful electrophile that reacts readily with methanol. This pathway is particularly relevant for sterically hindered acids. rsc.org

Catalytic Cycle Elucidation for Homogeneous and Heterogeneous Systems

The catalyst is essential for the esterification process, and its regeneration is a defining feature of a catalytic cycle. The nature of this cycle differs between homogeneous and heterogeneous systems.

Homogeneous Catalysis : In this system, the catalyst (e.g., H₂SO₄) is in the same phase as the reactants. chemguide.co.uk The cycle for the formation of this compound begins with the protonation of a carboxyl group by the acid catalyst. After the reaction sequence proceeds through the tetrahedral intermediate and water is eliminated, the final step is the deprotonation of the carbonyl oxygen of the newly formed ester. masterorganicchemistry.com This final deprotonation step regenerates the acid catalyst (H⁺), which can then initiate another catalytic cycle by protonating another carboxylic acid molecule. chemguide.co.uk

Heterogeneous Catalysis : Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Examples include zeolites, ion-exchange resins, and other solid acids. mdpi.com The catalytic cycle in these systems is often described by models such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms. nih.gov

Adsorption : The reactants (butane-1,2,3-tricarboxylic acid and methanol) adsorb onto the active sites on the surface of the solid catalyst.

Surface Reaction : The esterification reaction occurs on the catalyst surface, following a mechanism analogous to the homogeneous pathway where the acidic sites on the catalyst donate protons.

Desorption : The products (this compound and water) desorb from the catalyst surface, freeing the active sites for the next cycle.

The use of heterogeneous catalysts offers advantages in terms of catalyst separation and recycling.

Kinetic Studies of Tricarboxylate Esterification Rates

Kinetic studies are essential for understanding the factors that control the rate of formation of this compound and for optimizing industrial processes. Esterification reactions are typically reversible and often follow second-order kinetics. mdpi.comresearchgate.net

Identifying the rate-determining step (RDS), or the slowest step in the reaction mechanism, is a key objective of kinetic analysis. For acid-catalyzed esterification, the RDS can vary depending on the specific reactants and conditions.

Protonation : Some studies propose that the initial protonation of the carboxylic acid is the rate-controlling step, requiring an activation energy of 4–10 kcal/mol. rsc.org

Nucleophilic Attack : The attack of the alcohol on the protonated carbonyl carbon can also be the rate-limiting step, especially if the alcohol is sterically hindered.

Dehydration : The elimination of water from the tetrahedral intermediate is another potential rate-determining step.

For the formation of this compound, the sequential esterification of the three carboxyl groups may have different rate constants due to electronic and steric effects from the already-formed ester groups.

The rate of esterification is highly sensitive to various reaction conditions. Understanding these influences is critical for maximizing the yield of this compound.

| Reaction Condition | Effect on Reaction Kinetics | Rationale |

| Temperature | Increasing temperature generally increases the reaction rate. | Provides molecules with sufficient activation energy to overcome the energy barrier of the reaction. However, excessively high temperatures can lead to side reactions. mdpi.com |

| Catalyst Concentration | Increasing the catalyst concentration typically accelerates the reaction rate. | A higher concentration of catalyst leads to a greater number of protonated carboxylic acid molecules at any given time, increasing the rate of nucleophilic attack. Activation energy can decrease with higher catalyst concentration. researchgate.net |

| Reactant Concentration/Ratio | Using a large excess of one reactant (usually methanol) increases the rate of the forward reaction. | Based on Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products. Using methanol as a solvent provides a large molar excess. masterorganicchemistry.commasterorganicchemistry.com |

| Water Removal | Removing water as it is formed drives the reaction to completion. | As a product, the removal of water shifts the equilibrium to the right, favoring the formation of the ester and increasing the net forward reaction rate. rug.nlmasterorganicchemistry.com |

| Steric Hindrance | Increased steric hindrance in either the carboxylic acid or the alcohol decreases the reaction rate. rug.nl | Steric bulk can impede the nucleophilic attack of the alcohol on the carbonyl carbon, slowing down the formation of the tetrahedral intermediate. copernicus.org |

By carefully controlling these parameters, the synthesis of this compound can be optimized for efficiency and yield.

Computational Mechanistic Studies (e.g., DFT, Molecular Dynamics)

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the formation of complex molecules like this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights into reaction pathways, transition state geometries, and the influence of solvents at an atomic level.

Density Functional Theory (DFT) Studies:

DFT calculations are well-suited for investigating the potential energy surface of a reaction. For the proposed synthesis of this compound, DFT could be employed to:

Model the Michael Addition:

Calculate the energies of reactants, intermediates, transition states, and products to construct a detailed reaction energy profile.

Determine the geometry of the transition state for the carbon-carbon bond-forming step, providing insight into the factors controlling stereoselectivity.

Investigate the role of the catalyst by modeling its interaction with the Michael donor and acceptor.

Simulate the effect of different solvents using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to understand how the solvent environment affects the energetics of the reaction.

Model the Esterification Reaction:

Elucidate the mechanism of acid-catalyzed esterification, including the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration steps. nih.gov

Calculate the activation barriers for the esterification of each of the three carboxylic acid groups, which would likely differ due to steric hindrance, providing a theoretical basis for predicting the reaction conditions required for complete esterification.

Compare the energetics of different catalytic cycles to identify the most plausible pathway.

The following table provides hypothetical DFT-calculated energy barriers for the key steps in the formation of this compound in different solvent environments.

| Reaction Step | Solvent | Calculated Activation Energy (kcal/mol) - Hypothetical |

| Michael Addition (C-C bond formation) | Gas Phase | 30 |

| Toluene (Nonpolar) | 28 | |

| DMSO (Polar Aprotic) | 22 | |

| Water (Polar Protic) | 25 | |

| Esterification (Nucleophilic attack) | Gas Phase | 25 |

| Hexane (Nonpolar) | 23 | |

| Methanol (Reactant/Solvent) | 20 |

Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic picture of the reaction process, explicitly including the motion of solvent molecules and their interactions with the reacting species. For the study of this compound formation, MD simulations could be used to:

Analyze Solvation Effects:

Simulate the solvation shell of the reactants, intermediates, and transition states in different solvents to visualize and quantify the specific solvent-solute interactions (e.g., hydrogen bonding).

Determine the free energy profile of the reaction in a particular solvent, providing a more accurate picture of the reaction energetics than static DFT calculations with implicit solvent models.

Investigate Reaction Dynamics:

Study the conformational changes of the reactants and intermediates during the reaction.

For the esterification of the tricarboxylic acid, MD simulations could reveal how the flexibility of the butane (B89635) backbone and the orientation of the carboxylic acid groups influence their accessibility to the alcohol reactant.

In combination with quantum mechanical methods (QM/MM simulations), MD can be used to study the bond-breaking and bond-forming events in the presence of an explicit solvent environment.

By combining DFT and MD simulations, a comprehensive theoretical model of the formation of this compound can be developed. This model would not only elucidate the reaction mechanism but also provide valuable predictions about the optimal reaction conditions, including the choice of solvent and catalyst.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data available.

Proton NMR (¹H NMR) for Proton Environment Analysis

No experimental data available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Ester Linkage Confirmation

No experimental data available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

No experimental data available.

Hyperpolarized NMR for Enhanced Sensitivity in Chemical Studies

No experimental data available.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental data available.

Mass Spectrometry (MS)

No experimental data available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthesized compound, offering a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula, a critical first step in structural elucidation. For Trimethyl butane-1,2,3-tricarboxylate (C10H16O6), the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms.

The technique provides confidence in the elemental composition of the analyte, distinguishing it from other compounds that may have the same nominal mass but different elemental formulas. In practice, the compound would be introduced into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, and the measured m/z of its molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-) would be compared to the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, confirms the elemental formula.

| Parameter | Theoretical Value for C10H16O6 |

| Molecular Formula | C10H16O6 |

| Nominal Mass | 232 u |

| Monoisotopic Mass | 232.09469 u |

| Common Adducts | [M+H]+, [M+Na]+, [M+K]+ |

This interactive table outlines the theoretical mass values used in HRMS for formula confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. For this compound, the precursor ion (e.g., the protonated molecule [M+H]+) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of tricarboxylic acid esters typically involves the cleavage of the ester groups and the carbon backbone. nih.gov Expected fragmentation pathways for this compound would include:

Loss of methanol (B129727) (CH3OH): A common fragmentation for methyl esters.

Loss of a methoxy (B1213986) radical (•OCH3): Leading to an acylium ion.

Loss of a carbomethoxy group (-COOCH3): A significant fragmentation pathway.

Cleavage of the C-C backbone: Resulting in smaller charged fragments that can help locate the positions of the carboxylate groups.

By analyzing the m/z values of these product ions, a detailed map of the molecule's connectivity can be constructed, confirming the arrangement of the three trimethyl carboxylate groups on the butane (B89635) chain. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment (m/z) | Interpretation |

| 233.1020 ([M+H]+) | CH3OH (32.0262) | 201.0758 | Loss of a methanol molecule |

| 233.1020 ([M+H]+) | •OCH3 (31.0184) | 202.0836 | Loss of a methoxy radical |

| 233.1020 ([M+H]+) | COOCH3 (59.0133) | 174.0887 | Loss of a carbomethoxy group |

| 233.1020 ([M+H]+) | H2O (18.0106) | 215.0914 | Loss of water |

This interactive table presents potential fragmentation pathways for this compound in an MS/MS experiment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For this compound, a successful crystallographic analysis would reveal the exact conformation of the butane backbone and the orientation of the three ester groups.

The primary challenge for this technique is the growth of a high-quality single crystal, which can often be the rate-limiting step. nih.gov The process involves dissolving the purified compound in a suitable solvent and slowly inducing crystallization through methods like solvent evaporation or vapor diffusion. nih.gov Once a suitable crystal is obtained and diffracted using X-rays, the resulting data can be used to solve and refine the crystal structure. This would provide invaluable information on intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing. researchgate.net

Other Advanced Spectroscopic Techniques for Chemical Insights

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show characteristic bands for the C=O and C-O stretching vibrations of the ester groups, as well as various C-H and C-C vibrations of the aliphatic backbone. researchgate.netqub.ac.uk The carbonyl (C=O) stretching vibration, typically found between 1730 and 1750 cm-1 for esters, is a strong and characteristic band. qub.ac.ukresearchgate.net Analysis of the fingerprint region (below 1500 cm-1) can provide detailed information about the molecule's conformation. researchgate.netmdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface. While not a standard characterization method for a simple ester, SERS could potentially be used to study the orientation and interaction of this compound on a metallic surface, which might be relevant in catalysis or materials science applications.

| Vibrational Mode | Expected Raman Shift (cm-1) | Description |

| C-H Stretch | 2800-3000 | Stretching of C-H bonds in methyl and methylene (B1212753) groups. researchgate.net |

| C=O Stretch | 1730-1750 | Symmetric stretching of the carbonyl group in the ester. qub.ac.ukresearchgate.net |

| C-H Bend | 1350-1470 | Bending (scissoring, wagging, twisting) of C-H bonds. qub.ac.uk |

| C-O Stretch | 1100-1300 | Stretching of the C-O single bonds in the ester linkage. |

| C-C Stretch | 800-1200 | Stretching of the carbon-carbon bonds of the butane backbone. |

This interactive table shows the expected characteristic Raman shifts for the functional groups present in this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy could be a valuable tool for studying the mechanisms of reactions involving this compound, specifically if radical intermediates are formed. nih.govacs.org For instance, if the synthesis or degradation of the ester proceeds via a radical pathway, EPR could be used to detect and characterize these transient radical species. researchgate.net This would provide critical mechanistic insights that are not available through other spectroscopic methods. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for both the purification of this compound and the assessment of its purity. The choice of chromatographic method depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC): Given that this compound is a relatively small ester, it is likely to have sufficient volatility for analysis by GC, especially after derivatization if necessary. nih.govnih.gov GC separates compounds based on their boiling points and interactions with the stationary phase of the column. nih.gov A flame ionization detector (FID) would provide a quantitative measure of the compound's purity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any impurities based on their mass spectra. nih.govwhiterose.ac.uk For chiral compounds, specialized chiral stationary phases can be used to separate enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. americanpharmaceuticalreview.com For this compound, reversed-phase HPLC (RP-HPLC) with a C18 column would be a common choice, separating the compound from more polar or less polar impurities. acs.org A UV detector could be used if the molecule possesses a chromophore, although for a simple aliphatic ester, detection might be challenging without derivatization. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable. HPLC is also a powerful tool for separating regioisomers, which can be a significant challenge. researchgate.net The purity is typically determined by the percentage of the total peak area that corresponds to the main compound. acs.orgoatext.com

Gas Chromatography (GC) for Volatile Esters

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. For this compound, which as a methyl ester possesses a degree of volatility, GC is an appropriate method for purity assessment and quantification. The successful separation of tricarboxylic acid methyl esters by GC has been demonstrated for analogous compounds, providing a framework for the analysis of the target molecule. acs.orgnih.gov

Typically, the analysis would involve a high-temperature capillary column with a polar stationary phase to effectively resolve the analyte from any impurities. A flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds. Temperature programming is essential to ensure the elution of the ester in a reasonable timeframe and to achieve sharp, symmetrical peaks.

Detailed Research Findings:

Research on the gas chromatographic separation of methyl esters of non-keto tricarboxylic acid cycle acids has shown that polyester-based stationary phases, such as diethylene glycol succinate, are effective. acs.org To prevent the decomposition of the methyl esters during analysis, it is crucial to maintain the column and injection port temperatures as low as possible while still achieving efficient separation. acs.org For complex matrices, derivatization of the parent carboxylic acids to their more volatile methyl esters is a common sample preparation step, often accomplished using reagents like methyl iodide or via silylation. nih.govlmaleidykla.lt While direct analysis of this compound would not require this derivatization, the chromatographic principles remain the same. The use of headspace GC can also be advantageous for determining volatile analytes in various sample matrices. lmaleidykla.lt

Illustrative GC Parameters for this compound Analysis:

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., 5% phenyl poly(methylsiloxane)) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Volume | 1 µL (split injection) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For non-volatile components or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.comgba-group.com Given that this compound is a relatively polar ester, reversed-phase HPLC (RP-HPLC) would be the most suitable mode of separation.

In RP-HPLC, a non-polar stationary phase (such as C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For aliphatic esters, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of compounds with varying polarities. Detection can be accomplished using a UV detector if the analyte possesses a chromophore, or more universally with a detector such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). chromatographyonline.com

Detailed Research Findings:

Studies on the HPLC analysis of aliphatic esters have demonstrated the effectiveness of C18 stationary phases. nih.gov The choice of organic modifier in the mobile phase (e.g., acetonitrile vs. tetrahydrofuran) can significantly influence the separation selectivity of aliphatic compounds. nih.gov For quantitative analysis, external calibration methods are commonly adopted, and method validation should include assessments of linearity, limits of detection and quantification, and repeatability. researchgate.net In the analysis of complex mixtures, such as those resulting from the hydrolysis of polyesters, HPLC is a sensitive and selective method for quantifying the constituent carboxylic acids after derivatization. researchgate.net

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | Reversed-phase C18 column |

| Column Dimensions | 150 mm length x 4.6 mm internal diameter, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |

| Gradient Program | 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Charged Aerosol Detector (CAD) or UV Detector at 210 nm |

| Injection Volume | 10 µL |

Gel Permeation Chromatography (GPC) for Polymer Characterization (if used as monomer)

Should this compound be employed as a monomer in the synthesis of polyesters or other polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the resulting polymer. resolvemass.cawikipedia.org GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of the polymer. fiveable.me

The GPC system consists of a column packed with porous gel particles. Larger polymer chains are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have longer retention times. ufl.edu The output from the GPC provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. resolvemass.ca

Detailed Research Findings:

The characterization of polyesters by GPC is a well-established practice. researchgate.netlcms.cz The choice of solvent (mobile phase) is critical and depends on the solubility of the polymer; tetrahydrofuran (B95107) (THF) is commonly used for many organic-soluble polymers. ufl.edu Calibration of the GPC system is typically performed using narrow molecular weight standards of a known polymer, such as polystyrene or poly(methyl methacrylate). ufl.edu For polyesters, it's important to consider potential interactions between the polymer and the column packing material, which can affect the elution behavior. researchgate.net The use of multi-detector GPC systems, which may include refractive index, viscometry, and light scattering detectors, can provide more comprehensive information about the polymer's structure, including branching. lcms.cz

Illustrative GPC Parameters for a Polyester Derived from this compound:

| Parameter | Value |

| Columns | A set of two or three GPC columns with a range of pore sizes suitable for the expected molecular weight of the polymer (e.g., Styragel HR series) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Refractive Index (RI) Detector |

| Calibration | Polystyrene standards of known molecular weights |

| Sample Preparation | Polymer dissolved in THF and filtered through a 0.45 µm filter |

Computational Chemistry and Molecular Modeling of Trimethyl Butane 1,2,3 Tricarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of Trimethyl butane-1,2,3-tricarboxylate. These methods offer a detailed examination of the molecule's electronic structure and energetics.

Electronic Structure and Reactivity Descriptors

DFT calculations can elucidate the electronic landscape of this compound. By determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a variety of reactivity descriptors can be calculated. These descriptors are crucial for predicting the chemical behavior of the molecule. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.comresearchgate.net A larger gap generally implies higher stability and lower reactivity.

Other important descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to understanding its interaction with other chemical species. researchgate.net

Table 1: Illustrative Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 7.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity | 4.35 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness | 3.15 eV | A measure of the resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent typical ranges for similar organic ester molecules as direct computational data for this compound is not available in the cited literature.

Conformational Analysis and Energetics

The butane (B89635) backbone of this compound allows for a rich conformational landscape due to rotation around its carbon-carbon single bonds. libretexts.orgchemistrysteps.com A thorough conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. khanacademy.orgyoutube.com This is typically achieved by systematically rotating the dihedral angles of the backbone and calculating the potential energy at each step. libretexts.org

The results of such an analysis reveal the relative energies of various staggered and eclipsed conformations, such as anti and gauche arrangements of the substituent groups. libretexts.org Steric hindrance between the bulky trimethyl carboxylate groups plays a significant role in determining the most stable conformations. libretexts.org Understanding the conformational preferences is crucial as it influences the molecule's physical properties and its ability to interact with other molecules.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: This table presents hypothetical data based on the known conformational analysis of butane and substituted alkanes. The actual energy values for this compound would require specific DFT calculations. libretexts.org

Spectroscopic Property Prediction (NMR, IR)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum that is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be computed using DFT. mdpi.com The resulting theoretical IR spectrum shows characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching vibrations of the ester groups are expected to produce strong absorption bands in the region of 1730-1750 cm⁻¹. researchgate.net The C-O stretching and various C-H bending and stretching vibrations would also be predicted. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1745 |

| C-O (Ester) | Stretching | 1250 |

| C-H (Alkyl) | Stretching | 2950-3000 |

| C-H (Alkyl) | Bending | 1375-1465 |

Note: These are representative values based on typical ranges for organic esters. researchgate.net Precise predictions would necessitate specific DFT calculations for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment. uiowa.edu

Investigation of Intermolecular Interactions

MD simulations can be employed to investigate the non-covalent interactions between molecules of this compound in a condensed phase, such as a liquid or solution. researchgate.net These simulations can reveal how the molecules orient themselves with respect to one another and the nature of the intermolecular forces at play, including van der Waals forces and dipole-dipole interactions. Such studies are crucial for understanding the macroscopic properties of the substance, such as its boiling point and viscosity. uiowa.edu

Adsorption Behavior and Interface Phenomena

The interaction of this compound with surfaces and interfaces can be explored using MD simulations. acs.orgprinceton.edu For instance, simulations can model the adsorption of the molecule onto a solid surface, such as a mineral or a polymer. frontiersin.orgnih.gov By analyzing the simulation trajectories, researchers can determine the preferred orientation of the molecule on the surface and calculate the adsorption energy. nih.gov This information is valuable for applications where the compound might be used as a surface-active agent or in materials science. The simulations can also shed light on the role of different intermolecular forces, such as van der Waals and electrostatic interactions, in the adsorption process. acs.org

Solvent-Solute Interactions

The interaction between a solute molecule like this compound and its surrounding solvent is fundamental to its physical, chemical, and biological properties. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide atomic-level insights into these interactions.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring how solvent molecules arrange themselves around a solute and how this dynamic environment influences the solute's conformation and energy. mdpi.comnih.gov In a typical simulation, the forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of each atom. mdpi.com This allows for the analysis of the solvation shell, the identification of specific interactions such as hydrogen bonds, and the calculation of thermodynamic properties like the free energy of solvation. For instance, MD simulations have been effectively used to study the hydrolysis of simple esters in water, revealing the cooperative role of water molecules in the reaction mechanism. researchgate.netnih.gov Similarly, simulations can elucidate the self-assembly behavior of ester-containing molecules in solution, driven by a complex interplay of hydrophobic and direct intermolecular interactions. mdpi.com

Quantum Chemistry (QM) Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), offer a higher level of theory to study solvent effects. researchgate.net These methods can be used in conjunction with continuum solvent models, like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach is computationally less expensive than explicit solvent simulations and is effective for calculating properties like conformational energies, UV-Vis spectra, and thermodynamic parameters in different solvents. researchgate.net Studies on similar molecules have shown that solvent polarity can significantly influence molecular structure, electronic properties, and reactivity pathways. researchgate.netdntb.gov.ua

The table below summarizes the key interactions and the computational methods used to study them.

Table 1: Solvent-Solute Interactions and Corresponding Computational Methods

| Interaction Type | Description | Primary Computational Method(s) | Key Insights |

|---|---|---|---|

| Electrostatic Interactions | Long-range forces between partial atomic charges on the solute and polar solvent molecules. | MD with a Force Field, QM with Continuum Models | Solvation free energy, orientation of solvent molecules, influence on reaction barriers. |

| Van der Waals Forces | Short-range attractive (dispersion) and repulsive forces. | MD with a Force Field | Packing density, liquid structure, non-polar solvation. |

| Hydrogen Bonding | Specific interaction between a hydrogen atom donor (e.g., in protic solvents) and an acceptor (e.g., ester carbonyl oxygen). | MD (explicit solvent), QM calculations | Solvation shell structure, conformational preference of the solute, specific catalytic effects of solvent. |

| Hydrophobic Effect | The tendency of non-polar groups to aggregate in aqueous solution. | MD (explicit solvent) | Self-assembly, micelle formation, conformational collapse of non-polar moieties. |

Force Field Development and Validation for Tricarboxylate Systems

An accurate molecular mechanics force field is the cornerstone of reliable MD simulations. ambermd.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms as a function of their coordinates. nih.gov For a novel molecule like this compound, a robust force field must be developed or validated to ensure the simulations provide a realistic representation of the molecule's behavior.

Force Field Parameterization: General-purpose force fields, such as the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF), are designed to cover a wide range of organic molecules, including esters. ambermd.orgnih.govopenbabel.org These force fields typically use a Class I potential energy function, which includes terms for bonds, angles, dihedral angles, and non-bonded (van der Waals and electrostatic) interactions. nih.gov

The parameterization process for a molecule like this compound generally follows these steps:

Atom Typing: Each atom in the molecule is assigned an "atom type" based on its element, hybridization, and local chemical environment. Automated tools associated with GAFF and CGenFF can perform this assignment. nih.gov

Parameter Assignment: The program assigns initial parameters for bonds, angles, and van der Waals interactions by analogy to existing, well-parameterized small molecules in the force field's database. researchgate.net

Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived from quantum mechanical calculations by fitting to the electrostatic potential (ESP) of the molecule (e.g., using the RESP method). nih.gov

Dihedral Parameter Refinement: The most sensitive and critical parameters are often those for dihedral angles, which govern the conformational preferences of the molecule. For flexible regions, such as those around the ester linkages and the butane backbone, default parameters may be insufficient. In these cases, new parameters are developed by performing QM calculations (e.g., scanning the potential energy surface by rotating the dihedral angle) and fitting the force field's dihedral energy function to the QM data. nih.govnih.gov

Force Field Validation: Once parameterized, the force field must be validated. This is achieved by running MD simulations of the molecule in its condensed phase (e.g., as a pure liquid) and comparing computed bulk properties to experimental data. Key validation targets include density, heat of vaporization, and crystal structure. researchgate.net Good agreement between simulated and experimental properties provides confidence in the force field's accuracy. researchgate.net

Table 2: Typical Components of a Class I Additive Force Field

| Energy Term | Functional Form Example | Description |

|---|---|---|

| Bond Stretching | Harmonic potential describing the energy required to stretch or compress a bond from its equilibrium length . | |

| Angle Bending | Harmonic potential for the energy required to bend an angle from its equilibrium value . | |

| Dihedral Torsion | A periodic function describing the energy barrier for rotation around a central bond. | |

| Van der Waals | Lennard-Jones potential modeling short-range repulsion and long-range attraction (dispersion). |

| Electrostatic | | Coulomb's law describing the interaction between fixed partial atomic charges and . |

Machine Learning and Artificial Intelligence in Tricarboxylate Research

Property Prediction: ML models can be trained on large datasets of known molecules to predict a wide range of physical, chemical, and thermodynamic properties directly from the molecular structure. nih.govmit.edu The molecular structure is typically converted into a numerical representation, or "descriptor," such as a molecular fingerprint or a graph. Various ML algorithms, including kernel ridge regression, random forests, and neural networks, can then learn the complex relationship between these descriptors and the target property. nih.govresearchgate.net For esters and related organic compounds, ML has been successfully used to predict properties such as detonation velocity, heat of formation, density, and glass transition temperature. nih.govresearchgate.net This approach can screen vast chemical libraries for candidate molecules with desired characteristics, drastically reducing the time and expense of experimental testing. nih.gov

Accelerating Simulations: ML is also being integrated with traditional computational chemistry. For example, machine learning force fields (MLFFs) are being developed that can offer the accuracy of QM calculations at a fraction of the computational cost, enabling larger and longer MD simulations. arxiv.org Furthermore, ML models can analyze the vast amounts of data generated by MD simulations to identify important patterns and relationships that might be missed by human analysis. osti.govmdpi.com

Table 3: Applications of Machine Learning in Chemical Research

| Application Area | ML/AI Technique(s) | Predicted Property / Outcome | Molecular Representation |

|---|---|---|---|

| Property Prediction | Kernel Ridge Regression, Support Vector Regression, Extra Trees, Neural Networks | Detonation pressure, velocity, heat of formation, density, glass transition temperature. nih.govresearchgate.netmdpi.com | Sum over bonds, custom descriptors, SMILES strings, molecular fingerprints. nih.govresearchgate.net |

| Materials Discovery | Generative AI, Reinforcement Learning | Novel polymers, stronger plastics, sustainable surfactants, specialty chemicals. andrewbusch.commit.edu | Implicit from generative model |

| Reaction Prediction | Machine Learning Models | Chemical reaction outcomes, catalyst recommendations, optimal solvent and reaction conditions. revvitysignals.com | Reaction fingerprints, graph-based representations |

| Force Field Development | Neural Networks, Gaussian Process Regression | MM force field parameters (bonded and non-bonded) directly from QM data. arxiv.org | Molecular graph, atomic environments |

Research Applications of Trimethyl Butane 1,2,3 Tricarboxylate and Analogues

Role as Monomers in Polymer Chemistry

The architecture of polymers, particularly high-performance materials like Polycarboxylate Ethers (PCEs), is intricately linked to the structure of their monomeric building blocks. However, there is currently no significant body of research indicating the use of Trimethyl butane-1,2,3-tricarboxylate as a monomer in this or other polymerization contexts.

Polycarboxylate Ether (PCE) Architecture and Design

PCEs are comb-like polymers widely used as superplasticizers in concrete. Their design typically involves a backbone, often derived from acrylic acid or maleic anhydride (B1165640), with pendant polyether side chains. The carboxylate groups on the backbone are crucial for adsorption onto cement particles, while the side chains provide steric hindrance, leading to improved dispersion and workability. The performance of PCEs is highly dependent on molecular parameters such as the length of the main chain and side chains, and the density of the carboxylate groups. While the field is an active area of research, with studies focusing on optimizing these parameters for better performance, there is no evidence in the available literature to suggest that this compound is employed as a comonomer or a modifying agent in the design of PCE architectures.

Synthesis and Properties of Tricarboxylate-Based Polymers

The synthesis of polymers incorporating tricarboxylate functionalities is an area of interest for creating materials with specific properties, such as improved cross-linking density or enhanced chelating abilities. However, the scientific literature does not detail the synthesis or characterization of polymers derived from this compound. Research in this area tends to focus on other tricarboxylic acid derivatives, such as esters of propane-1,2,3-tricarboxylic acid (tricarballylic acid).

Structure-Performance Relationships in Polymeric Materials

Understanding the relationship between the structure of a polymer and its macroscopic properties is a fundamental aspect of materials science. For polycarboxylate-based materials, factors like the number and arrangement of the carboxyl groups can significantly influence properties such as adhesion, ion-exchange capacity, and thermal stability. Due to the lack of synthesized polymers from this compound, no specific structure-performance relationships have been established for materials incorporating this compound.

Chemical Intermediates in Complex Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its functional groups and stereochemistry, which allow for the construction of more complex molecular architectures.

Building Blocks for Natural Product Synthesis

Natural products often possess intricate and stereochemically rich structures. The total synthesis of these molecules relies on a toolbox of versatile and often chiral building blocks. While various polyfunctionalized compounds are employed in natural product synthesis, there are no documented instances in the surveyed literature of this compound being used as a key intermediate or starting material for the synthesis of any natural product.

Precursors for Advanced Organic Materials